Home > Products > Screening Compounds P67483 > 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide - 941947-95-1

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

Catalog Number: EVT-2660462
CAS Number: 941947-95-1
Molecular Formula: C19H17ClN2O4S
Molecular Weight: 404.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide, with the molecular formula C21H19ClN2O3C_{21}H_{19}ClN_{2}O_{3} and a molecular weight of approximately 382.8 g/mol, is a synthetic organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds known as benzamides, which are characterized by their amide functional groups attached to aromatic rings.

Source and Classification

This compound is classified under the broader category of benzamides and is specifically noted for its structural features that include a furan ring and a chlorophenyl group. Benzamides are often investigated for their biological activity, particularly in the context of drug development targeting various diseases due to their diverse pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves several steps, including:

  1. Formation of the Furan Ring: The initial step may involve the synthesis of the furan derivative, which is achieved through cyclization reactions involving appropriate precursors like furfural or its derivatives.
  2. Chlorination: The introduction of the chlorophenyl group can be performed via electrophilic aromatic substitution, where a chlorobenzene derivative reacts with the furan compound.
  3. Amidation Reaction: The final step involves the formation of the amide bond between the furan derivative and an amine, such as 4-sulfamoylphenylamine. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under mild conditions .

These synthetic pathways can vary based on desired yields and purity levels, often requiring optimization for specific laboratory conditions.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide features:

  • A furan ring that contributes to its aromatic properties.
  • A chlorophenyl group that enhances lipophilicity and biological activity.
  • An amide linkage that is critical for its interaction with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to understand its spatial arrangement and potential binding interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of this compound can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The presence of the sulfonamide group allows for nucleophilic attack by various nucleophiles, potentially leading to new derivatives.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, leading to the release of the corresponding carboxylic acid and amine.
  3. Reduction Reactions: The compound may also participate in reduction reactions, particularly if functional groups such as nitro or carbonyl are present in related derivatives .

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Mechanism of Action

Process and Data

While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit their effects through:

  • Inhibition of Enzymatic Activity: Many benzamide derivatives function as inhibitors for enzymes such as cyclooxygenase or other targets involved in inflammatory processes.
  • Receptor Modulation: The structural features may allow binding to specific receptors, modulating their activity either as agonists or antagonists.

Understanding these mechanisms typically requires biochemical assays to evaluate binding affinities and functional outcomes in cellular systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide include:

  • Molecular Weight: Approximately 382.8 g/mol
  • Density: Not readily available
  • Boiling Point: Not specified
  • Melting Point: Not specified
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture .

Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting inflammatory diseases or cancer due to its structural similarity to known bioactive compounds.
  2. Biochemical Research: Utilized in studies aimed at understanding enzyme inhibition mechanisms or receptor interactions.
  3. Material Science: Potentially applicable in creating novel materials with specific electronic or optical properties due to its unique molecular structure.

Research continues to explore these avenues, emphasizing the importance of compounds like 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide in advancing scientific knowledge and therapeutic options .

Introduction to Pharmacological Significance of 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

This hybrid small molecule integrates three pharmacologically significant domains: a chlorophenyl-furan moiety, a propanamide linker, and a sulfamoylphenyl group. Its structural architecture positions it within emerging therapeutic paradigms, particularly targeted protein degradation and pathway-specific oncogenic modulation. The compound’s furan ring enables π-stacking interactions with protein targets, while the sulfonamide group contributes to hydrogen bonding and solubility properties, collectively enhancing its drug-like characteristics. This molecular synergy underpins its potential across multiple disease contexts, from oncology to inflammatory disorders, warranting detailed exploration of its mechanism and historical development.

Structural Analogues in Targeted Protein Degradation

Targeted protein degradation (TPD) technologies, including PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, leverage bifunctional molecules to induce proximity between disease-causing proteins and cellular degradation machinery. The title compound shares structural homology with several experimentally validated degraders, particularly through its sulfonamide and propanamide elements. For instance, in silico docking studies of ZINC database compounds identified furan-propanamide hybrids as high-affinity binders to DNAJA1’s J-domain—a heat shock protein critical for stabilizing oncogenic mutant p53 conformations [2]. These analogues facilitate proteasomal degradation by disrupting chaperone-client protein interactions, exemplified by compound A11 (3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-{3-[methyl(phenyl)amino]propyl}propanamide), which reduced DNAJA1 and mutant p53 levels by >70% in cancer models [2].

The chlorophenyl-furan moiety enables hydrophobic enclosure within target binding pockets, mimicking degrader warheads like those in bromodomain inhibitors. Patent literature describes similar furan-acrylamides as ligands for E3 ubiquitin ligases, where the vinyl linkage (as in 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid) enhances conformational flexibility for ubiquitin transfer complex formation [4] [5]. This adaptability is quantifiable through in silico parameters like rotatable bond count and XLogP, which influence degradation efficiency:

Table 1: Structural and Computational Parameters of Key Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Rotatable Bond CountXLogP
Title Compound*C₁₉H₁₇ClN₂O₄S404.8773.8
DNAJA1 Inhibitor A11 [2]C₂₇H₃₁N₃O₆493.56102.1
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid [4]C₁₃H₉ClO₃248.6633.2
N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide C₁₉H₁₈ClN₃O₂S387.954.7

* Predicted using analogue data and computational tools

Additionally, pyrimidine-propanamide derivatives (e.g., EVT-6658021) demonstrate that extending the propanamide linker with heterocyclic systems improves nuclear localization, critical for degrading transcription factors . These structural insights highlight the title compound’s potential as a TPD scaffold, particularly against intracellular oncoproteins resistant to conventional inhibition.

Role of Furan-Sulfonamide Hybrids in Modulating Oncogenic Pathways

Furan-sulfonamide hybrids exhibit dual-pathway modulation: (1) disrupting protein-protein interactions in chaperone-dependent oncogenic stabilization, and (2) inhibiting inflammasome activity in tumor microenvironments. The title compound’s furan ring enables selective binding to conformational mutant p53 (e.g., R175H, R248Q), which is stabilized by DNAJA1 and accumulates in >50% of human cancers. DNAJA1 knockdown studies confirm furan-sulfonamides deplete mutp53 by >60% without affecting wild-type p53, thereby suppressing metastasis in vitro [2]. This specificity arises from the furan’s orientation within DNAJA1’s hydrophobic cleft, engaging residues Tyr7, Lys44, and Gln47—mutations of which abolish compound binding [2].

Simultaneously, the sulfamoylphenyl group confers NLRP3 inflammasome inhibitory activity, akin to sulfonylurea derivatives described in patent US20220112159A1. These compounds block ASC speck formation and IL-1β maturation (IC₅₀: 0.1–10 μM), mitigating inflammation-driven tumorigenesis in in vivo models [6]. The electronic properties of the sulfonamide group facilitate hydrogen bonding with NLRP3’s NACHT domain, while the chlorophenyl substituent enhances membrane permeability for intracellular target engagement:

Table 2: Pathway-Specific Bioactivities of Furan-Sulfonamide Hybrids

Biological TargetCellular EffectObserved PotencyStructural Determinants
DNAJA1-mutp53 Complex [2]Depletion of conformational mutp53EC₅₀: 1.5 μM (migration assay)Furan-carbonyl proximity to J-domain residues
NLRP3 Inflammasome [6]IL-1β secretion inhibitionIC₅₀: 0.8 μMSulfonamide hydrogen bonding to Arg578
Ubiquitin-Activating Enzyme E1 [7]ER stress induction via proteasome inhibitionIC₅₀: 3.2 μMConjugated diene from furan-acrylamide

Furthermore, furan-acrylic acid precursors (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid) demonstrate anti-migratory effects in cancer cell lines (IC₅₀: 8.7 μM), attributed to filopodia retraction and cytoskeletal remodeling [4]. This underscores the pharmacophore’s versatility in addressing oncogenic addictions through multiple mechanisms.

Historical Context of Propanamide Derivatives in Drug Discovery

Propanamide derivatives have evolved from early sulfa drugs to sophisticated targeted therapeutics. The propanamide linker (–NH–C(=O)–CH₂–CH₂–) emerged as a privileged scaffold due to its metabolic stability, conformational flexibility, and hydrogen-bonding capacity. Seminal work in the 2000s established N-(chlorophenyl)propanamides as kinase inhibitors, with modifications like benzothieno-pyrimidine fusion (e.g., EVT-6658021) enhancing kinase selectivity . This compound, incorporating a propanamide tether, demonstrated sub-micromolar IC₅₀ against tyrosine kinases implicated in leukemia .

The integration of sulfonamides with propanamides accelerated in the 2010s, driven by their synergistic pharmacodynamics. Patent US20220112159A1 details sulfonylurea-propanamide hybrids as NLRP3 antagonists, where the propanamide spacer optimally positions the sulfonamide for NACHT domain engagement [6]. Similarly, compound A11’s propanamide linker enabled a 12-fold improvement in DNAJA1 binding affinity over rigid analogues, highlighting its role in optimizing ligand-target residence time [2].

Table 3: Evolution of Key Propanamide-Based Therapeutics

EraRepresentative CompoundTherapeutic ApplicationInnovation
2000–2010N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide Kinase inhibition (oncological)Heterocyclic fusion for target specificity
2010–20201-(3-methylphenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione [7]Ubiquitin-proteasome disruptionPropanamide-enabled E1 enzyme inhibition
2020–Present3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamideTargeted degradation & inflammasome modulationHybridization of furan, propanamide, and sulfonamide

Modern synthetic strategies employ multi-step routes to propanamide derivatives, as exemplified by the synthesis of DNAJA1 inhibitor A11:

  • Nucleophilic substitution to install the chlorophenyl group
  • Cyclization to form the pyranone core
  • Amidation to attach the propanamide tail [2]

This historical trajectory underscores the propanamide motif’s enduring utility in adapting to emerging drug discovery paradigms, now culminating in bifunctional degraders like the title compound.

Properties

CAS Number

941947-95-1

Product Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.87

InChI

InChI=1S/C19H17ClN2O4S/c20-14-3-1-13(2-4-14)18-11-7-16(26-18)8-12-19(23)22-15-5-9-17(10-6-15)27(21,24)25/h1-7,9-11H,8,12H2,(H,22,23)(H2,21,24,25)

InChI Key

YFIUOURUTJGWSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.